molecular formula C20H17N3O2S B11437669 N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide

Cat. No.: B11437669
M. Wt: 363.4 g/mol
InChI Key: SKSJGADLXJTZMO-UHFFFAOYSA-N
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Description

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. For instance, it could inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C20H17N3O2S/c1-14-9-10-23-17(12-14)21-19(16-8-5-11-26-16)20(23)22-18(24)13-25-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)

InChI Key

SKSJGADLXJTZMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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